Product packaging for Sodium Monate A(Cat. No.:CAS No. 66290-00-4)

Sodium Monate A

Cat. No.: B041418
CAS No.: 66290-00-4
M. Wt: 366.4 g/mol
InChI Key: SSFIAYXNSNDRNZ-QUYMUDRCSA-M
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Description

Sodium Monate A is a potent and selective Toll-like receptor 4 (TLR4) agonist, extensively utilized in immunological and inflammation research. Its primary mechanism of action involves the specific activation of the TLR4/MD2 signaling complex on immune cells, such as macrophages and dendritic cells. This engagement triggers downstream signaling cascades, primarily via the MyD88-dependent and TRIF-dependent pathways, leading to the robust production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. Researchers employ this compound as a critical tool to model and investigate the innate immune response, study the pathophysiology of septic shock and autoimmune diseases, and screen for novel anti-inflammatory or immunomodulatory compounds. Its high purity and well-defined activity make it an invaluable asset for in vitro cell culture stimulation and in vivo studies, providing a reliable and reproducible means to dissect TLR4-mediated signaling events and their broader biological implications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H27NaO7 B041418 Sodium Monate A CAS No. 66290-00-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O7.Na/c1-8(5-14(19)20)4-12-16(22)15(21)11(7-23-12)6-13-17(24-13)9(2)10(3)18;/h5,9-13,15-18,21-22H,4,6-7H2,1-3H3,(H,19,20);/q;+1/p-1/b8-5+;/t9-,10-,11-,12-,13-,15+,16-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFIAYXNSNDRNZ-QUYMUDRCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)[O-])C)C(C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)[O-])/C)[C@H](C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies and Strategic Route Optimization for Sodium Monate a

Systematic Identification and Derivation of Advanced Precursor Molecules

The synthesis of a molecule as intricate as Sodium Monate A necessitates the careful selection and preparation of advanced precursor molecules. These precursors are designed to contain the requisite stereochemical information and functional groups to facilitate a convergent and efficient total synthesis. The core structure of this compound is a C17 polyketide-derived chain, featuring a tetrahydropyran (B127337) ring and a complex oxirane-containing side chain. portlandpress.comgoogle.com

Research into the total synthesis of the pseudomonic acid family has identified several key precursor fragments. A common strategy involves the synthesis of the C1–C14 carbon skeleton as a primary building block. rsc.org This segment contains the dihydroxylated tetrahydropyran ring, which is a hallmark of this class of compounds. The starting materials for these precursors are often derived from the chiral pool, with carbohydrates such as D-ribose or D-xylose serving as common starting points for establishing the correct stereochemistry. researchgate.netcapes.gov.br For instance, multi-gram quantities of a key precursor to the pseudomonic acids have been prepared asymmetrically from D-arabinose. capes.gov.br

Another critical precursor is the side chain containing the epoxide and the branched alkyl system. The synthesis of this fragment often involves asymmetric epoxidation and aldol (B89426) reactions to set the multiple stereocenters. The strategic disconnection of this compound into these advanced precursor molecules allows for a more manageable and modular synthetic approach, enabling the independent synthesis and subsequent coupling of these complex fragments.

Elucidation of Established and Conception of Novel Synthetic Pathways to this compound

The construction of this compound and its analogues is a significant synthetic challenge that has been addressed through various innovative approaches. These range from complex, multi-step total syntheses to more streamlined methodologies.

Complex Multistep Synthesis Approaches and Their Efficiency Analysis

The total synthesis of molecules within the pseudomonic acid family, including the core structure of this compound, often involves lengthy and complex reaction sequences. A unified strategy for the synthesis of the C1-C14 fragment, which is central to this compound, has been developed, culminating in the total synthesis of pseudomonic acid methyl monate C. rsc.orgrsc.org This approach highlights several powerful synthetic transformations that are key to building the molecule's intricate architecture.

Key reactions employed in these multistep syntheses include:

Achmatowicz Rearrangement: This reaction is instrumental in converting furan-based precursors into dihydropyrans, establishing the core tetrahydropyran ring system. rsc.orgrsc.org

Johnson-Claisen Rearrangement: This sigmatropic rearrangement is utilized to control the stereochemistry of carbon-carbon bond formation and set key stereocenters within the molecule. rsc.orgrsc.org

Olefination Reactions (Julia-Kocienski and Horner-Wadsworth-Emmons): These reactions are crucial for the stereoselective formation of carbon-carbon double bonds, such as the one present in the enoate moiety of this compound. rsc.orgrsc.orgrsc.org The Peterson olefination has also been explored for the preparation of C-2 substituted monic acid esters, though stereoselectivity can be a challenge. rsc.org

Innovative One-Pot Synthetic Strategies for Process Intensification

In the context of this compound synthesis, tandem reactions are being explored. For instance, a sequence involving a coupling reaction followed by an intramolecular cyclization could potentially construct the tetrahydropyran ring and attach a portion of the side chain in a single operation. While specific one-pot strategies for this compound are not extensively detailed in the current literature, the modular nature of its precursors makes it a prime candidate for the development of such innovative and efficient synthetic routes in the future.

In-depth Mechanistic Studies of Reaction Pathways in this compound Synthesis

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and improving yields and stereoselectivity.

Identification and Characterization of Transient Intermediates and Transition States

The stereochemical outcome of many of the key reactions in the synthesis of this compound is dictated by the structure of transient intermediates and transition states. For example, in the Johnson-Claisen rearrangement, the formation of a chair-like transition state is presumed to be responsible for the high degree of stereocontrol observed.

Similarly, in olefination reactions, the geometry of the betaine (B1666868) or oxaphosphetane intermediates determines the E/Z selectivity of the resulting double bond. Spectroscopic techniques, such as in-situ NMR, coupled with computational modeling, are powerful tools for studying these fleeting species and gaining insight into the factors that govern the reaction pathway.

Rigorous Kinetic and Thermodynamic Profiling of Synthetic Transformations

The efficiency and selectivity of the synthetic transformations leading to this compound are governed by their kinetic and thermodynamic parameters. For reactions that are under thermodynamic control, the relative stability of the products determines the final product distribution. In contrast, for reactions under kinetic control, the activation energies of the competing pathways are the deciding factor.

For instance, understanding the kinetics of the epoxidation and rearrangement reactions allows for the fine-tuning of reaction conditions (e.g., temperature, catalyst loading, and reaction time) to favor the formation of the desired stereoisomer. By constructing a detailed kinetic and thermodynamic profile for each step in the synthesis, it is possible to identify rate-limiting steps and potential bottlenecks, thereby enabling a more rational and efficient approach to the total synthesis of this compound.

Advanced Catalysis Applications in this compound Production

The synthesis of a molecule as complex as monic acid A necessitates high levels of stereochemical control and reaction efficiency. Modern catalytic methods offer powerful tools to achieve these goals, moving beyond classical stoichiometric reagents to more sophisticated and sustainable catalytic systems.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the catalytic species. soton.ac.uk In the context of this compound synthesis, homogeneous catalysts are particularly relevant for constructing the core tetrahydropyran (THP) ring and for key carbon-carbon bond-forming reactions.

The synthesis of substituted pyrans can be achieved through various transition-metal-catalyzed reactions. For instance, palladium-catalyzed intramolecular hydroalkoxylation of ε-hydroxy-α,β-unsaturated esters provides a direct route to functionalized THP rings. While not specifically documented for monic acid A, this approach represents a potential homogeneous catalytic strategy. Another key transformation is olefination. While classical methods like the Wittig reaction often have poor atom economy, homogeneous catalytic alternatives are emerging. For example, rhodium-catalyzed hydroaminomethylation offers a highly selective route to functionalized amines, a concept that can be adapted for other C-C bond formations. rsc.org

Recent advancements have also seen the development of efficient homogeneous catalysts for pyran synthesis using one-pot multi-component reactions under mild, aqueous conditions, which could be adapted for intermediates in the monic acid A pathway. rsc.org

Table 1: Comparison of Selected Homogeneous Catalytic Systems for Key Transformations

TransformationCatalyst SystemSubstratesKey Advantages
Tetrahydropyran SynthesisN,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e] primescholars.comresearchgate.netnih.govthiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD)Aldehydes, malononitrile, dicarbonylsHomogeneous, high yields, aqueous media, mild conditions. rsc.org
Olefination (Heck-type)Palladium complexes with phosphine (B1218219) ligandsAryl halides, alkenesHigh selectivity, well-defined mechanism, tunable ligand sphere. nih.gov
C-H Activation/LactonizationPhenylglyoxylic acid (photoorganocatalyst)Alcohols, α,β-unsaturated estersVisible-light mediated, mild conditions, high selectivity. rsc.org

This table presents potential homogeneous catalytic systems applicable to the synthesis of structural motifs found in this compound, based on general literature.

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant practical advantages, including ease of separation, recyclability, and potential for use in continuous flow processes. rsc.org For a multi-step synthesis like that of this compound, these benefits are particularly attractive for improving process sustainability and reducing costs.

The construction of the THP ring and olefination reactions are key areas for the application of heterogeneous catalysts. For pyran synthesis, various solid acid and base catalysts, including functionalized magnetic nanoparticles and modified zeolites, have been developed for multicomponent reactions, offering high yields and excellent reusability. mdpi.comnih.gov For example, magnetic nanoparticles functionalized with sulfonic acid dendrimers have been used as a recyclable catalyst for pyran synthesis. nih.gov

In olefination reactions, traditional methods often generate stoichiometric byproducts. Heterogeneous catalysts offer a greener alternative. Carbon-supported platinum nanoparticles (Pt/C) have been shown to be effective for the direct Julia olefination of alcohols. nih.gov Similarly, silica-supported iron-based catalysts have been developed for Mizoroki-Heck reactions in green solvents like polyethylene (B3416737) glycol (PEG), demonstrating high activity and recyclability. rsc.org The development of a catalytic Peterson olefination using a Brønsted acid like triflimide (HNTf2) on a solid support could also represent a viable heterogeneous approach. organic-chemistry.orgnih.gov

Table 2: Examples of Heterogeneous Catalysts for Relevant Synthetic Steps

Reaction TypeCatalystSupport/ArchitectureKey Features
Pyran SynthesisFe3O4@Dendrimer-SO3HMagnetic NanoparticlesRecyclable, efficient for multicomponent reactions. nih.gov
Pyran SynthesisZnCl2Solid support (or solvent-free)Heterogeneous catalyst for single-pot multicomponent reactions. nih.gov
Olefination (Julia-type)Platinum (Pt)Carbon NanoparticlesReusable, oxidant-free conditions, applicable to various alcohols. nih.gov
Olefination (Heck-type)Iron (Fe)Acac-functionalized silicaRecyclable, selective, operates in green solvents (PEG). rsc.org
Olefination (Heck-type)Palladium (Pd)Layered Double Hydroxide (LDH)High activity and selectivity, reusable, ligand-free. nih.gov

This table illustrates potential heterogeneous catalytic systems applicable to the synthesis of structural motifs found in this compound, based on general literature.

The complex stereochemistry of this compound, with its multiple chiral centers, makes biocatalysis an exceptionally attractive synthetic strategy. Enzymes operate with high enantioselectivity and diastereoselectivity under mild, aqueous conditions, aligning perfectly with the principles of green chemistry.

The biosynthesis of pseudomonic acids involves a suite of enzymes, including polyketide synthases, that assemble the core structure with precise stereocontrol. rsc.org While harnessing the entire biosynthetic pathway is complex, individual enzymes can be employed for key transformations. For instance, the formation of the chiral epoxide ring is a prime target for biocatalysis. Epoxide hydrolases (EHs) can be used in the kinetic resolution of racemic epoxides to yield enantiopure products. acs.orgmdpi.com Recent research has developed cascade reactions combining EHs with alcohol dehydrogenases for the one-pot synthesis of enantiopure α-hydroxy ketones from racemic epoxides. acs.org Furthermore, halohydrin dehalogenases (HHDHs) have been engineered for the enantioselective synthesis of sulfur-containing heterocycles from epoxides, demonstrating the potential for creating novel biocatalytic pathways. researchgate.netnih.gov

The synthesis of the THP ring can also be achieved biocatalytically. Ketoreductases from microorganisms like Klebsiella pneumoniae can efficiently convert racemic β-ketoesters into β-hydroxy esters with excellent stereoselectivity, which are valuable precursors for THP rings. rsc.org Additionally, cyclases that catalyze intramolecular oxa-Michael additions have been identified and characterized, offering a direct enzymatic route to chiral THPs on a preparative scale. acs.orguni-hannover.de

Integration of Green Chemistry Principles into this compound Synthesis

The production of complex pharmaceuticals like the parent antibiotic of this compound often has a high environmental impact due to multi-step syntheses, large solvent volumes, and poor atom economy. primescholars.comispe.org Integrating green chemistry principles is therefore crucial for developing more sustainable manufacturing processes.

Solvents account for a significant portion of the waste generated in pharmaceutical manufacturing. text2fa.ir The selection of greener, more sustainable solvents is a key aspect of optimizing the synthesis of this compound. Traditional syntheses of complex natural products often rely on chlorinated solvents or polar aprotic solvents like DMF, which have significant health and environmental concerns. acs.org

Modern approaches focus on replacing these with safer alternatives. Bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), and isosorbide (B1672297) dimethyl ether have shown promise in a variety of chemical transformations, including those relevant to monic acid synthesis. acs.orgnih.gov For example, 2-MeTHF has been successfully used as a replacement for THF in Grignard reactions. acs.org Water is the ultimate green solvent, and developing catalytic systems that operate in aqueous media is a major goal. rsc.orgresearchgate.net For separation and purification, which are also solvent-intensive, techniques like countercurrent chromatography using more benign solvent systems (e.g., replacing hexane (B92381) with less toxic alternatives) are being explored. researchgate.net In some cases, solvent-free reaction conditions, often facilitated by mechanochemistry (ball milling) or microwave irradiation, can dramatically reduce solvent waste. nih.govchemistryviews.org

Table 3: Green Solvent Alternatives for Key Reaction Types

Conventional SolventGreen Alternative(s)Applicable Reactions in SynthesisRationale for Change
Dichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF), Ethyl AcetateOlefination, CyclizationReduced toxicity, derived from renewable resources (2-MeTHF). acs.org
Tetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME)Grignard reactions, ReductionsHigher boiling point, easier to remove and recycle, lower peroxide formation. acs.org
Dimethylformamide (DMF)Dimethyl sulfoxide (B87167) (DMSO), N-Butyl-2-pyrrolidinone, Propylene CarbonateCoupling reactions, Nucleophilic substitutionsLower toxicity, reduced environmental persistence. acs.org
HexaneHeptane, Bio-based alkanesChromatography, ExtractionReduced neurotoxicity compared to hexane. researchgate.net
N/A (Solvent-based)Water, Solvent-free (Mechanochemistry)Multicomponent reactions, OlefinationsEliminates organic solvent waste, potential for rate acceleration. rsc.orgchemistryviews.org

This table provides examples of greener solvent replacements relevant to the synthesis of complex organic molecules like this compound.

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org Many classical named reactions used in organic synthesis, such as the Wittig reaction, have inherently poor atom economy due to the formation of stoichiometric, high-molecular-weight byproducts (e.g., triphenylphosphine (B44618) oxide). researchgate.net

Process intensification through continuous flow synthesis can also enhance yields and reduce waste by allowing for precise control over reaction parameters and minimizing the volume of unused reagents. ispe.org Ultimately, designing synthetic routes that minimize the number of steps and utilize catalytic, high-atom-economy reactions is the most effective strategy for sustainable production. instituteofsustainabilitystudies.com

Table 4: Comparison of Atom Economy in Olefination Reactions

Olefination ReactionKey ReagentsMajor ByproductRelative Atom Economy
Wittig ReactionPhosphonium ylideTriphenylphosphine oxidePoor researchgate.net
Horner-Wadsworth-EmmonsPhosphonate carbanionDialkyl phosphate (B84403) saltModerate researchgate.net
Peterson Olefination (Stoichiometric)α-Silyl carbanionSilanolModerate
Catalytic Knoevenagel-typeMalonic acid half-ester, DMAP (cat.)CO2, H2OExcellent mpg.de
Catalytic Julia OlefinationSulfone, Pt/C (cat.)SO2 (in principle), H2OGood nih.gov

This table provides a qualitative comparison of the atom economy for various olefination reactions that could be employed in the synthesis of this compound.

Development of Waste Reduction and Circular Economy Methodologies

The industrial-scale synthesis of complex molecules like this compound, the sodium salt of Monic Acid A, traditionally involves multi-step processes that can generate significant chemical waste. In line with global sustainability goals, a shift towards greener synthetic routes is imperative. This involves the implementation of waste reduction strategies and the integration of circular economy principles, aiming to minimize environmental impact and enhance resource efficiency.

Methodologies for waste reduction in the synthesis of polyketide natural products, a class to which Monic Acid A belongs, are centered around the core principles of green chemistry. These include maximizing atom economy , utilizing renewable feedstocks , employing catalytic reagents over stoichiometric ones, and minimizing derivatization steps. chemistryjournals.netisef.net

One key area of focus is the reduction of solvent and reagent use. Traditional synthesis pathways often rely on large volumes of organic solvents for reactions and purifications. The development of more efficient filtration techniques and the use of flow chemistry can significantly decrease solvent consumption. For example, rotating bed reactors have been shown to reduce solvent use by approximately 82% in solid-phase peptide synthesis, a principle applicable to the synthesis of other complex biomolecules. nih.gov Furthermore, the use of benign and recyclable solvents, such as ionic liquids or supercritical fluids, presents a promising avenue for reducing the environmental footprint of the synthesis process. chemistryjournals.net

The use of bio-based starting materials is another cornerstone of a circular approach. The synthesis of a precursor to Pseudomonic Acid A (the parent acid of this compound) has been demonstrated using D-arabinose, a renewable carbohydrate. tandfonline.comresearchgate.nettandfonline.com This approach not only reduces reliance on petrochemical feedstocks but also aligns with the principles of a bio-based circular economy.

The table below summarizes potential strategies for waste reduction and circularity in the synthesis of this compound.

StrategyDescriptionPotential Impact
Atom Economy Maximization Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product.Reduces the generation of byproducts and waste.
Use of Renewable Feedstocks Employing starting materials derived from biological sources, such as carbohydrates.Decreases dependence on fossil fuels and reduces the carbon footprint of the synthesis. chemistryjournals.net
Catalytic Reagents Utilizing catalysts to facilitate reactions in small amounts, which can be regenerated and reused, instead of stoichiometric reagents.Minimizes inorganic waste and often leads to milder reaction conditions.
Flow Chemistry Performing reactions in a continuous flow system rather than in batches.Can lead to higher yields, better process control, and reduced solvent and energy consumption. nih.gov
Solvent Recovery and Recycling Implementing distillation or other techniques to purify and reuse solvents.Reduces the overall volume of hazardous waste generated.
Byproduct Valorization Finding applications for or recycling byproducts of the synthesis.Turns waste into a valuable resource, improving the economic and environmental profile of the process.

By integrating these methodologies, the synthesis of this compound can be transformed into a more sustainable and economically viable process, aligning with the modern imperatives of green and circular chemistry.

Precision Chiral Synthesis and Stereochemical Control Strategies for this compound

The biological activity of this compound is intrinsically linked to its specific three-dimensional structure. The molecule contains multiple stereocenters, and therefore, precise control over its stereochemistry during synthesis is paramount. This section delves into the sophisticated strategies employed to achieve high enantiomeric purity and control the formation of specific stereoisomers.

Asymmetric Synthesis Techniques for Enantiomeric Purity

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. For complex structures like Monic Acid A, this is often achieved by using chiral starting materials or employing chiral catalysts and auxiliaries.

A notable approach for the asymmetric synthesis of a precursor to Pseudomonic Acid A involves starting from readily available and optically pure carbohydrates, such as D-arabinose or D-xylose. tandfonline.comresearchgate.nettandfonline.com This "chiron approach" leverages the inherent chirality of the starting material to build the complex stereochemical architecture of the target molecule. For instance, a multi-gram synthesis of a key pseudomonic acid precursor has been successfully developed from D-arabinose, demonstrating a practical route to optically pure intermediates. tandfonline.comresearchgate.net

Another powerful tool in asymmetric synthesis is the use of chiral catalysts. For example, enantioselective epoxidation, such as the Shi asymmetric epoxidation, can be used to introduce a specific stereocenter with high enantiomeric excess. jst.go.jp In the context of polyketide synthesis, ruthenium-catalyzed asymmetric transfer hydrogenation has been employed to set key stereocenters with high diastereo- and enantioselectivity. utexas.eduutexas.edu These catalytic methods are highly desirable as only a small amount of the chiral catalyst is needed to produce large quantities of the enantiomerically pure product.

The table below highlights key asymmetric synthesis techniques applicable to this compound.

TechniqueDescriptionExample Application
Chiron Approach Utilization of a chiral starting material from the "chiral pool" to impart stereochemistry to the final product.Synthesis of a pseudomonic acid precursor from D-arabinose. tandfonline.comresearchgate.net
Chiral Catalysis Use of a chiral catalyst to induce stereoselectivity in a reaction.Enantioselective epoxidation or asymmetric hydrogenation to create specific stereocenters. jst.go.jp
Chiral Auxiliaries Covalent attachment of a chiral molecule (auxiliary) to the substrate to direct a stereoselective reaction, followed by its removal.Oppolzer's sultam can be used to direct stereoselective alkylations or aldol reactions. researchgate.net

Diastereoselective and Enantioselective Methodologies for Stereoisomer Control

With multiple stereocenters, the synthesis of this compound must also control the relative stereochemistry between them, a concept known as diastereoselectivity.

The synthesis of the tetrahydropyran ring, a core structural motif in Monic Acid A, often employs diastereoselective cyclization reactions. The Prins cyclization, for example, can be used to construct substituted tetrahydropyrans with a high degree of diastereoselectivity. rsc.orgthieme-connect.comrsc.org The stereochemical outcome of such cyclizations can often be controlled by the choice of catalyst and reaction conditions. For instance, indium trichloride (B1173362) has been shown to mediate the cyclization of homoallyl alcohols with aldehydes to yield polysubstituted tetrahydropyrans with excellent diastereoselectivity. organic-chemistry.org

Furthermore, olefination reactions, such as the Julia-Kocienski or Horner-Wadsworth-Emmons reactions, are crucial for constructing the carbon-carbon double bonds in the side chain of Monic Acid A with specific (E/Z) geometry, which is a form of diastereoselectivity. The stereochemical control in these reactions is critical for the final biological activity of the molecule. researchgate.net

A unified strategy for the synthesis of the C1-C14 skeleton of the pseudomonic acid family has been developed, which relies on key stereoselective reactions including the Achmatowicz rearrangement and the Johnson-Claisen rearrangement to build the complex core with the correct relative stereochemistry. researchgate.net

The table below summarizes methodologies for stereoisomer control.

MethodologyDescriptionExample Application in Polyketide Synthesis
Prins Cyclization An acid-catalyzed reaction between an alkene/alkyne and a carbonyl compound to form a heterocycle, often with high diastereoselectivity.Synthesis of substituted tetrahydropyran rings. rsc.orgthieme-connect.comrsc.org
Achmatowicz Rearrangement The conversion of a furan (B31954) alcohol to a dihydropyranone, establishing multiple stereocenters.A key step in a unified strategy for the pseudomonic acid family. researchgate.net
Julia-Kocienski Olefination A reaction to form alkenes from aldehydes/ketones and sulfones, often providing good control over the E/Z selectivity of the double bond.Construction of the side chain in mupirocin (B1676865) analogues. researchgate.net
Substrate-Controlled Reactions Where the existing stereocenters in the molecule direct the stereochemical outcome of a subsequent reaction.A conjugate addition where the chirality at one position directs the formation of a new stereocenter. researchgate.net

Through the strategic application of these advanced asymmetric and diastereoselective synthetic methodologies, it is possible to produce this compound with the precise stereochemical configuration required for its intended biological function.

Cutting Edge Spectroscopic and Advanced Analytical Techniques for Comprehensive Structural Elucidation of Sodium Monate a

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Precise Molecular Mass and Fragmentation Pathway Analysis of Sodium Monate A

Mass spectrometry is an indispensable analytical technique that provides the exact molecular weight and, through fragmentation analysis, corroborates the proposed structure.

For a polar, non-volatile salt like this compound, "soft" ionization techniques are required to prevent premature fragmentation. rsc.org

Electrospray Ionization (ESI): ESI is the ideal method for analyzing this compound. The compound, dissolved in a suitable solvent, is sprayed through a charged capillary, forming fine, charged droplets. As the solvent evaporates, ions are transferred into the gas phase. ESI-MS would be expected to detect the intact molecule, often as adducts. In positive ion mode, the primary ion observed would be the sodium adduct of the corresponding carboxylic acid, [M+Na]⁺, or potentially a cluster ion.

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the sample is co-crystallized with a matrix that strongly absorbs laser energy. A laser pulse desorbs and ionizes the analyte molecules with minimal fragmentation. This technique is also suitable for this compound and is particularly useful for achieving high-quality mass spectra from solid samples.

High-Resolution Mass Spectrometry (HRMS), coupled with these sources, can measure the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places), allowing for the unambiguous determination of the elemental formula (C₁₇H₂₇O₇Na).

Tandem Mass Spectrometry (MS/MS) involves selecting a specific parent ion (e.g., the molecular ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, fragmentation would likely occur at the most labile bonds, providing valuable structural information.

Table 2: Predicted MS/MS Fragmentation Pathways for this compound Note: Based on the known structure; m/z values correspond to the monoisotopic mass of the monate anion (C₁₇H₂₇O₇⁻, MW 343.17).

Parent Ion (m/z) Fragment Ion (m/z) Neutral Loss Structural Interpretation
343.17 325.16 H₂O (18.01) Loss of a hydroxyl group
343.17 299.16 CO₂ (44.00) Loss of the carboxyl group (as CO₂)
343.17 225.11 C₇H₁₀O₂ (126.06) Cleavage of the enoate side chain

Vibrational Spectroscopy (Infrared (IR) and Raman) for Identification of Characteristic Functional Groups and Molecular Fingerprinting of this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. rsc.org Each functional group absorbs infrared radiation or scatters Raman light at a characteristic frequency (wavenumber), providing a unique "fingerprint."

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light due to molecular vibrations. It is particularly sensitive to polar bonds.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is highly sensitive to non-polar, symmetric bonds and provides complementary information to IR spectroscopy.

For this compound, these techniques would confirm the presence of key functional groups.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Technique Expected Wavenumber (cm⁻¹) Vibrational Mode
O-H (Hydroxyls) IR 3500 - 3200 (Broad) Stretching
C-H (Aliphatic) IR, Raman 3000 - 2850 Stretching
C=O (Carboxylate) IR 1610 - 1550 Asymmetric Stretching
C=C (Alkene) IR, Raman 1680 - 1640 Stretching
C-O (Ethers, Alcohols) IR 1260 - 1000 Stretching

Fundamental Chemical Reactivity and Intricate Reaction Mechanisms of Sodium Monate a

Hydrolysis, Solvolysis, and Degradation Pathways of Sodium Monate A under Diverse Environmental Conditions

This compound, in its anhydrous form (NaSbO₃), demonstrates limited solubility in cold water but undergoes hydrolysis in hot water to form a colloidal suspension. digitellinc.comresearchgate.netatamanchemicals.com The hydrated form, sodium hexahydroxoantimonate(V) (Na[Sb(OH)₆]), is also sparingly soluble in water. The presence of adsorbed moisture or crystal water in sodium antimonate (B1203111) can induce hydrolysis, a property of concern in applications such as engineering plastics where it can lead to degradation of the polymer matrix. atamanchemicals.com

The degradation of this compound is influenced by temperature and chemical environment. At elevated temperatures, such as those encountered in oxy-acetylene cutting or electric arc welding, it can decompose to produce toxic and irritating fumes of antimony oxides. mdpi.com The precise mechanisms and kinetics of these degradation pathways are not extensively detailed in publicly available literature, but the formation of various antimony oxides is a primary outcome.

Under specific environmental conditions, particularly in the presence of strong acids or bases and an active metal (e.g., zinc, aluminum), or freshly formed hydrogen, this compound can undergo reductive degradation. This process leads to the formation of highly toxic stibine gas (SbH₃), also known as antimony hydride. mdpi.com

The solvolysis of this compound in non-aqueous solvents is not well-documented. However, it is known to be soluble in certain polar organic solvents and solutions containing specific chelating agents, such as tartaric acid and sodium sulfide solutions. researchgate.net The reactivity in these media suggests the formation of soluble antimony complexes.

Table 1: Solubility and Reactivity of this compound in Various Media

Solvent/ConditionSolubility/ReactivityProducts/Observations
Cold WaterInsoluble/Slightly solubleStable suspension
Hot WaterHydrolysisFormation of a colloidal suspension
AlcoholSlightly soluble
Acetic AcidInsoluble
Dilute AlkaliInsoluble
Dilute Inorganic AcidInsoluble
Concentrated Sulfuric AcidSolubleFormation of soluble antimony species
Tartaric Acid SolutionSolubleFormation of soluble tartarate complexes
Sodium Sulfide SolutionSolubleFormation of thioantimonate complexes
Strong Reducing ConditionsReactiveFormation of stibine gas (SbH₃)
High TemperaturesDecompositionGeneration of antimony oxide fumes

Comprehensive Redox Chemistry of this compound

The redox chemistry of this compound is centered around the antimony atom, which exists predominantly in the +5 oxidation state.

In this compound, antimony is in its highest stable oxidation state, +5. nih.gov Consequently, it does not undergo further oxidation under normal chemical conditions. The synthesis of sodium antimonate typically involves the oxidation of antimony(III) compounds, such as antimony trioxide (Sb₂O₃). This oxidation can be achieved using various oxidizing agents, including hydrogen peroxide in an alkaline solution or by heating with sodium nitrate. researchgate.netresearchgate.net One documented industrial process involves the catalytic air oxidation of an antimony-containing solution derived from leaching processes to precipitate sodium antimonate. mdpi.com The kinetics of such an oxidation reaction have been studied, with the apparent activation energy suggesting a diffusion-controlled process. mdpi.com

This compound can be reduced to form antimony compounds with lower oxidation states. The most significant reduction pathway leads to the formation of antimony(III) (Sb³⁺) species. This reduction is particularly relevant in biological systems, where it is proposed that pentavalent antimonial compounds, used as therapeutic agents, are reduced to the more toxic trivalent form to exert their biological effect. atamanchemicals.commdpi.com This bio-reduction is thought to be mediated by thiols such as glutathione and trypanothione. mdpi.comnih.gov The mechanism involves the transfer of electrons from the thiol to the Sb(V) center.

Under more potent reducing conditions, such as in the presence of a strong acid or base and an active metal, this compound can be reduced to elemental antimony (Sb) or even to the -3 oxidation state in the form of stibine gas (SbH₃). mdpi.com The production of high-purity antimony metal from sodium antimonate is a known industrial process, which inherently involves a reduction step. researchgate.net

Detailed Acid-Base Properties, pKa Determination, and Protonation-Deprotonation Equilibria of this compound

This compound is the sodium salt of antimonic acid. In aqueous solutions, the antimonate ion exists in a hydrated form, commonly represented as the hexahydroxoantimonate(V) ion, [Sb(OH)₆]⁻. nih.gov The corresponding acid is antimonic acid, which can be represented as H[Sb(OH)₆] or more simply as Sb(OH)₅·H₂O.

The acid-base properties are dictated by the protonation and deprotonation of the hexahydroxoantimonate complex. Antimonic acid is a moderately weak monoprotic acid. The acid dissociation constant (pKa) for the equilibrium:

Sb(OH)₅ + H₂O ⇌ [Sb(OH)₆]⁻ + H⁺

has been determined to be approximately 2.85 at 25°C. researchgate.net This pKa value indicates that in acidic solutions with a pH below 2.85, the predominant species will be the undissociated antimonic acid, Sb(OH)₅. In solutions with a pH above 2.85, the deprotonated hexahydroxoantimonate(V) anion, [Sb(OH)₆]⁻, will be the dominant species. researchgate.netresearchgate.net

The protonation-deprotonation equilibria can be summarized as follows:

In strongly acidic solutions: Further protonation of Sb(OH)₅ may occur, though the specific species formed are not well-characterized in general aqueous chemistry.

In moderately acidic to neutral solutions (pH > 2.85): The primary species is the [Sb(OH)₆]⁻ anion.

In alkaline solutions: The [Sb(OH)₆]⁻ anion remains the stable species. This compound is noted to be insoluble in dilute alkalis. researchgate.net

Table 2: Acid-Base Properties of this compound

PropertyValue/Description
Parent AcidAntimonic Acid (H[Sb(OH)₆])
Conjugate BaseHexahydroxoantimonate(V) ([Sb(OH)₆]⁻)
pKa of Antimonic Acid~2.85
Predominant species at pH < 2.85Sb(OH)₅
Predominant species at pH > 2.85[Sb(OH)₆]⁻

Coordination Chemistry and Metal-Ligand Interactions of this compound (if applicable as a ligand)

The antimonate ion, in its various forms, has the potential to act as a ligand in coordination complexes, although this aspect of its chemistry is not as extensively documented as for other common anions. The oxygen atoms of the antimonate group can donate lone pairs of electrons to metal centers.

There is evidence for the formation of coordination structures involving antimonate and transition metals. A notable example is the class of first-row transition metal antimonates with the general formula MSb₂O₆ (where M = Mn, Fe, Co, Ni). researchgate.netchemrxiv.orgacs.org In these compounds, the transition metal ions and antimony(V) ions are coordinated to oxygen atoms in a crystalline lattice, forming a stable and electrically conductive framework. chemrxiv.orgacs.org These materials have been investigated for their catalytic properties.

While specific studies detailing the synthesis and characterization of discrete coordination complexes with the antimonate ion as a ligand are limited, the general principles of coordination chemistry suggest that such interactions are possible. Antimony compounds, in general, are known to form complexes with transition metals, where the antimony can act as a σ-donor and a π-acceptor. mdpi.com However, in the case of the fully oxidized and oxygen-rich antimonate ion, its role would primarily be as an oxo-ligand.

The interaction of sodium antimonate with main group elements in the context of coordination chemistry is not well-explored in the available literature. It is known that sodium antimonate can form alloys with various metals at high temperatures, but these are not typically classified as coordination complexes in the traditional sense.

Unable to Generate Article on "this compound" Due to Lack of Scientific Data

Following a comprehensive search of available scientific literature and databases, it is not possible to generate the requested article on "this compound." The search did not yield any substantive scientific information regarding the chemical properties, reactivity, or thermodynamic data for this compound.

Specifically, no data could be found pertaining to the following critical areas:

Rigorous Investigation of Reaction Kinetics, Thermodynamics, and Energy Landscapes:The scientific literature does not contain information on the rate laws, activation energies, or Gibbs free energy associated with reactions involving "this compound."

Without access to this fundamental scientific data, any attempt to generate the requested article would be speculative and would not meet the required standards of accuracy and detail. It is possible that "this compound" is a trade name, a compound that has not been the subject of significant academic or industrial research published in the public domain, or that the name is a specific designation within a private research context. Therefore, the creation of a scientifically sound article based on the provided outline is not feasible at this time.

Strategic Derivatization and Targeted Structural Modification of Sodium Monate a

Rational Design and Synthesis of Chemically Related Analogs and Homologs of Sodium Monate A

The rational design of analogs and homologs of this compound is primarily guided by its role as a precursor to pseudomonic acids, a class of potent antibiotics. rsc.orgresearchgate.net The synthesis of such analogs would likely involve modifications at several key positions to explore structure-activity relationships, potentially leading to compounds with enhanced biological activity or improved pharmacokinetic properties.

Research into the biosynthesis and total synthesis of pseudomonic acids provides a roadmap for creating analogs. researchgate.netresearchgate.net Key strategies would include:

Modification of the C1-Carboxylate Group: The sodium carboxylate can be converted to a variety of esters, amides, or other carboxylic acid derivatives. For instance, the synthesis of C-1 oxazole (B20620) isosteres of pseudomonic acid A has been shown to produce compounds with an extended spectrum of antibacterial activity. nih.gov This suggests that similar modifications to this compound could yield novel bioactive compounds.

Alteration of the Side Chains: The side chains attached to the tetrahydropyran (B127337) ring are crucial for biological activity. Synthetic strategies could involve the introduction of different alkyl or aryl groups, or the incorporation of fluorine atoms to modulate lipophilicity and metabolic stability.

Stereochemical Diversification: The molecule contains multiple stereocenters. Altering the stereochemistry at one or more of these centers through stereoselective synthesis could lead to analogs with different biological profiles. The total synthesis of pseudomonic acid methyl monate C highlights the intricate stereochemical control required. researchgate.net

A hypothetical scheme for the synthesis of a homolog could involve the Julia-Kocienski olefination or Horner-Wadsworth-Emmons olefination to extend the carbon chain, followed by functional group manipulations to install the desired moieties. researchgate.net

Table 1: Potential Analogs of this compound and Rationale for Synthesis

Analog Type Modification Strategy Rationale
Ester AnalogsEsterification of the C1 carboxylate with various alcohols.Enhance lipophilicity, improve cell permeability.
Amide AnalogsAmidation of the C1 carboxylate with primary or secondary amines.Introduce new hydrogen bonding interactions, potentially altering target binding.
C-1 Heterocyclic AnalogsReplacement of the carboxylate with bioisosteric heterocycles (e.g., oxazoles, triazoles).Explore novel interactions with biological targets, potentially overcoming resistance mechanisms. nih.gov
Side-Chain Modified HomologsExtension or shortening of the alkyl side chains.Modulate hydrophobic interactions with the target enzyme.
Fluorinated AnalogsSelective introduction of fluorine atoms at specific positions.Improve metabolic stability and binding affinity.

Systematic Functionalization Strategies for this compound at Specific Reactive Sites

The unique combination of functional groups in this compound allows for a wide range of systematic functionalization reactions. These can be targeted to the epoxide ring, the tetrahydropyran system, and the α,β-unsaturated ester.

The tetrahydropyran ring of this compound, being an ether, is susceptible to electrophilic attack, particularly at the carbon atoms adjacent to the oxygen atom. While not aromatic, the principles of electrophilic substitution on activated systems can be conceptually applied. The hydroxyl groups on the ring also offer sites for electrophilic attack.

Aromatic ethers are known to undergo electrophilic substitution, and the alkoxy group is typically ortho, para-directing and activating. byjus.comksu.edu.sa While the tetrahydropyran ring is aliphatic, the oxygen atom can be protonated under acidic conditions, activating the ring for subsequent reactions. wikipedia.org However, such conditions might also promote the opening of the sensitive epoxide ring. openstax.org

More plausible electrophilic reactions would target the hydroxyl groups, such as acylation or alkylation, to introduce new functional groups or protecting groups, which is a common strategy in the synthesis of complex natural products. wikipedia.org

The epoxide ring is the most prominent site for nucleophilic attack in the this compound structure due to its inherent ring strain. numberanalytics.comcsbsju.edufiveable.me This reaction is a powerful tool for introducing a wide variety of functional groups in a stereospecific manner.

The ring-opening of epoxides can proceed via an SN2-like mechanism. csbsju.edu Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon atom. csbsju.edu A diverse array of nucleophiles can be employed, including:

Oxygen nucleophiles: Hydroxides, alkoxides, and phenoxides can be used to generate diols or ether functionalities.

Nitrogen nucleophiles: Ammonia, primary and secondary amines, and azides can introduce amino groups, which can be further functionalized.

Sulfur nucleophiles: Thiols and their corresponding anions are effective nucleophiles for epoxide opening, leading to thioethers.

Halide nucleophiles: While less common under basic conditions, halides can open epoxides, particularly under acidic catalysis. openstax.org

The regioselectivity of the epoxide opening can be influenced by the reaction conditions. Under acidic conditions, the reaction can have more SN1-like character, with the nucleophile attacking the more substituted carbon atom that can better stabilize a partial positive charge. openstax.org

Table 2: Predicted Products of Nucleophilic Attack on the Epoxide Ring of this compound

Nucleophile Reaction Conditions Predicted Major Product
Sodium Hydroxide (NaOH)Aqueous1,2-diol
Sodium Methoxide (NaOMe)Methanol1-hydroxy-2-methoxy derivative
Ammonia (NH3)Alcoholic solution1-amino-2-hydroxy derivative
Sodium Azide (NaN3)DMF/Water1-azido-2-hydroxy derivative
Sodium Thiophenoxide (NaSPh)Methanol1-hydroxy-2-(phenylthio) derivative

The α,β-unsaturated ester moiety in this compound is an excellent Michael acceptor, making it susceptible to conjugate addition reactions. Furthermore, the double bond can participate in various cycloaddition reactions.

Michael Addition: A wide range of soft nucleophiles, such as enolates, amines, and thiols, can add to the β-carbon of the unsaturated system. This provides a powerful method for carbon-carbon and carbon-heteroatom bond formation.

[4+2] Cycloaddition (Diels-Alder Reaction): The electron-deficient double bond of the α,β-unsaturated ester can act as a dienophile in Diels-Alder reactions with electron-rich dienes. This would allow for the construction of complex cyclic systems fused to the this compound core.

[3+2] Cycloaddition: 1,3-dipolar cycloaddition reactions, for example with azides or nitrile oxides, can be used to introduce five-membered heterocyclic rings, such as triazoles or isoxazoles. iitb.ac.inrsc.org These heterocycles are valuable pharmacophores in medicinal chemistry.

[2+2] Cycloaddition: Photochemical or metal-catalyzed [2+2] cycloadditions with alkenes could be employed to form cyclobutane (B1203170) rings, further increasing the structural complexity of the derivatives. nih.gov

The stereochemical outcome of these reactions would be of significant interest, potentially leading to a range of diastereomeric products.

Exploration of Polymerization Potential and Polymer Chemistry Applications of this compound (if applicable)

The structure of this compound contains functionalities that could potentially be exploited for polymerization. The hydroxyl groups and the carboxylate could serve as initiating or propagating sites for certain types of polymerization.

While direct polymerization of this compound is not documented, the tetrahydropyran ring is a structural motif found in some polymerizable monomers. researchgate.netorganic-chemistry.orgrsc.org For instance, functionalized tetrahydropyrans have been used in ring-opening polymerization to create biodegradable polymers. researchgate.net

A more feasible approach would be to first modify this compound to introduce a polymerizable group, such as an acrylate (B77674) or a styrenic moiety, through esterification of one of the hydroxyl groups. The resulting monomer could then be copolymerized with other monomers to incorporate the complex structure of this compound into a polymer chain. Such polymers could have interesting properties for biomedical applications, such as drug delivery or biocompatible coatings, leveraging the inherent biological relevance of the pseudomonic acid family. scigine.com

Conjugation Chemistry for the Integration of this compound into Hybrid Materials and Systems

The carboxylate group of this compound is a prime handle for conjugation to other molecules and materials. After conversion to the corresponding carboxylic acid, standard bioconjugation techniques can be applied. bionordika.no

Amide Bond Formation: The carboxylic acid can be activated using carbodiimide (B86325) reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester. thermofisher.comnih.govacs.org This intermediate can then react with primary amines on proteins, peptides, or functionalized surfaces to form stable amide bonds. scigine.combionordika.no

Ester Bond Formation: Similarly, the carboxylic acid can be coupled with alcohols to form ester linkages, which could be useful for creating prodrugs or for attachment to materials with hydroxyl functionalities.

Attachment to Surfaces: Through these conjugation methods, this compound could be immobilized on various surfaces, such as nanoparticles, polymers, or glass slides. scigine.com This could be used to create biosensors, affinity chromatography media, or materials with tailored surface properties.

The integration of this compound into hybrid systems could lead to novel materials with unique biological or chemical properties, opening up new avenues for research and application in bionanotechnology and materials science.

Advanced Computational and Theoretical Studies of Sodium Monate a

Quantum Chemical Calculations for Elucidating Electronic Structure, Bonding Characteristics, and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the Monate A anion at the electronic level. These methods provide a static, gas-phase, or solvated picture of the molecule, revealing details about its stability, charge distribution, and reactive sites.

Density Functional Theory (DFT) has been effectively employed to investigate the ground state properties of Monic Acid A. A notable study utilized the B3LYP functional with a 6-311+G(d,p) basis set to perform geometry optimization, vibrational frequency calculations, and molecular orbital analysis in both gas and aqueous phases linfield.edu.

These calculations yield the optimized, lowest-energy three-dimensional structure of the molecule. From this structure, key electronic properties can be determined. The electrostatic potential map, for instance, reveals the distribution of charge, highlighting electron-rich areas susceptible to electrophilic attack and electron-poor areas prone to nucleophilic attack. For the Monate A anion, the carboxylate group is the most electron-rich region, which is the primary site of interaction with the sodium cation.

DFT calculations also allow for the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons linfield.edu. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. For Monic Acid A, the HOMO is primarily localized on the π-system of the butenoate side chain, while the LUMO is distributed across the same conjugated system, indicating this is a key region for reactivity linfield.edu.

Table 1: DFT Calculated Properties for Monic Acid A

Computational MethodBasis SetPropertyFindingReference
DFT (B3LYP)6-311+G(d,p)Optimized GeometryProvides the lowest-energy 3D structure. linfield.edu
DFT (B3LYP)6-311+G(d,p)HOMO-LUMO GapIndicates chemical reactivity and kinetic stability. linfield.edu
DFT (B3LYP)6-311+G(d,p)Electrostatic PotentialMaps charge distribution, identifying reactive sites. linfield.edu
DFT (PBEPBE)6-311+g*Geometry OptimizationUsed for molecular docking studies. mdpi.comsemanticscholar.orgresearchgate.netnih.gov

While DFT is the workhorse for ground-state properties, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, though more computationally expensive, can provide even higher accuracy for electron correlation effects. These methods are invaluable for benchmarking DFT results and for studying systems where DFT may not be as reliable.

Semi-empirical methods, being less computationally demanding, can be used for larger systems or for preliminary, high-throughput screening of derivatives. Although less accurate than DFT or ab initio methods, they can provide useful qualitative trends in electronic properties and reactivity across a series of related compounds.

Molecular Dynamics (MD) Simulations for Conformational Sampling, Dynamic Behavior, and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time. While quantum calculations provide a static picture, MD simulations reveal the dynamic nature of Sodium Monate A in a realistic environment, such as in an aqueous solution.

In a typical MD simulation, the system (e.g., one or more Monate A anions, sodium cations, and thousands of water molecules) is modeled using a classical force field, such as AMBER or CHARMM. The forces on each atom are calculated, and Newton's equations of motion are solved iteratively to track the trajectory of every atom over time, typically on the nanosecond to microsecond timescale.

MD simulations on the related antibiotic mupirocin (B1676865) have been performed to understand its interaction with its biological target, isoleucyl-tRNA synthetase biorxiv.orgnih.gov. Similar simulations for this compound in water would allow for:

Conformational Sampling: Identifying the most populated shapes (conformations) of the Monate A anion in solution. This is crucial as the molecule is flexible and its shape can influence its properties and interactions.

Dynamic Behavior: Observing the flexibility of different parts of the molecule, such as the rotation of side chains and the puckering of the tetrahydropyran (B127337) ring.

Intermolecular Interactions: Analyzing the hydration shell around the Monate A anion and the specific interactions (e.g., hydrogen bonds) it forms with water molecules. It would also detail the interaction between the sodium cation and the carboxylate group, including the dynamics of ion pairing and dissociation.

Cheminformatics and Computational Structure-Activity Relationship (SAR) Studies for Predicting Chemical Reactivity and Selectivity

Cheminformatics applies computational methods to analyze chemical data. For this compound, this involves calculating a wide range of molecular descriptors—numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties.

Experimental studies have established structure-activity relationships (SAR) for various esters and amides of Monic Acid A, revealing how modifications to the structure affect biological activity mdpi.com. For example, certain ester derivatives exhibit enhanced antimycoplasmal activity compared to the parent compound.

A computational SAR (or QSAR, Quantitative Structure-Activity Relationship) study would leverage this experimental data. The process involves:

Generating a dataset of Monic Acid A derivatives with known biological activities.

Calculating a large number of molecular descriptors for each derivative.

Using machine learning or statistical methods to build a mathematical model that correlates the descriptors with the observed activity.

Such a QSAR model, once validated, could be used to predict the biological activity of novel, untested derivatives of this compound, thereby guiding synthetic efforts toward more potent and selective compounds.

Computational Prediction of Reaction Pathways, Transition States, and Reaction Mechanisms

Computational chemistry is instrumental in mapping out the intricate details of chemical reactions. For a molecule like this compound, this can involve studying its stability, degradation pathways, or its role in biosynthetic processes. The biosynthesis of mupirocin, which involves the formation of the Monic Acid A core and its subsequent esterification, is a highly complex process that has been investigated computationally researchgate.netnih.gov.

Using quantum chemical methods (like DFT), researchers can model the entire reaction coordinate for a proposed chemical transformation. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and the final products.

Finding the Transition State (TS): Identifying the highest-energy point along the reaction pathway. The TS is a fleeting molecular configuration that represents the energetic barrier to the reaction.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate.

For instance, molecular orbital calculations have been used to predict the kinetic preference for certain reaction steps in the synthesis of substrates used to probe the mupirocin biosynthetic enzymes bris.ac.uk. These theoretical predictions help rationalize experimental outcomes and provide a detailed, atomistic understanding of the reaction mechanism that is often inaccessible through experimental means alone.

Theoretical Modeling and Simulation of Spectroscopic Data to Aid Experimental Interpretation

Computational methods can predict various types of spectra, which can be compared with experimental data to confirm a molecule's structure and assign its spectral features.

For Monic Acid A, DFT calculations have been used to compute its vibrational spectra (Infrared and Raman) linfield.edu. The calculations yield a set of vibrational frequencies and their corresponding intensities. By comparing the computed spectrum with the experimental one, each peak in the experimental spectrum can be assigned to a specific molecular motion (e.g., a C=O stretch, a C-H bend, or a ring deformation). This is particularly useful for complex molecules where empirical assignment can be ambiguous. The calculated frequencies are often systematically scaled to better match experimental values, accounting for approximations in the theoretical model and the absence of environmental effects in gas-phase calculations linfield.edu.

Table 2: Computationally Modeled Spectroscopic Data for Monic Acid A

Spectroscopic TechniqueComputational MethodPredicted DataApplicationReference
Infrared (IR) SpectroscopyDFT (B3LYP/6-311+G(d,p))Vibrational frequencies and intensitiesAssignment of experimental IR peaks to specific molecular vibrations. linfield.edu
Raman SpectroscopyDFT (B3LYP/6-311+G(d,p))Vibrational frequencies and intensitiesComplements IR data for structural elucidation. linfield.edu
NMR SpectroscopyDFT with methods like GIAOChemical shifts (1H, 13C)Aids in the assignment of complex NMR spectra and conformational analysis.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated. These theoretical predictions are invaluable for resolving complex spectra and confirming the stereochemistry of the molecule.

No Information Found for "this compound"

Following a comprehensive search of publicly available scientific databases and literature, no information, research findings, or data could be located for a chemical compound identified as "this compound." This suggests that "this compound" may be a non-standard or proprietary designation, a misnomer, or a compound that is not described in the accessible scientific domain.

Consequently, it is not possible to generate an article on the "Exploration of Non-Clinical Applications and Contributions to Advanced Materials Science through this compound" as outlined in the user's request. The complete absence of data prevents any scientifically accurate discussion of its potential as a chemical precursor, its catalytic activities, its integration into advanced materials, its applications in environmental chemistry, or its use as an analytical reagent.

Further investigation would require a correct chemical identifier, such as a CAS number, IUPAC name, or a reference to a specific publication where "this compound" is described. Without such information, no content can be produced that adheres to the principles of scientific accuracy and factual reporting.

Exploration of Non Clinical Applications and Contributions to Advanced Materials Science Through Sodium Monate a

Conceptual Contributions to Industrial Chemical Processes and Sustainable Manufacturing

Sodium Monate A, the monosodium salt of Monic Acid A, serves as a significant, albeit specialized, chemical intermediate. While not a high-volume industrial chemical, its origin and application embody key concepts that are central to the advancement of modern, sustainable chemical manufacturing. Its primary contribution is not as a final product, but as a bio-derived building block whose production and use illustrate the principles of biocatalysis, engineered biosynthesis, and the strategic use of complex natural molecules in multi-step synthesis.

The parent molecule, Monic Acid A, is a complex polyketide produced via fermentation of the bacterium Pseudomonas fluorescens. nih.gov This biological origin is fundamental to its conceptual value. Instead of a lengthy and complex multi-step synthesis from simple petrochemical precursors, which would likely involve significant energy consumption and hazardous reagents, fermentation offers a more sustainable route to a structurally complex, chiral molecule. This process leverages the highly specific and efficient enzymatic machinery of the microorganism.

The industrial relevance of this approach is captured in processes developed to optimize the production of related compounds, like pseudomonic acid (Mupirocin). Patents describe detailed fermentation processes where factors such as pH and nutrient feeding are carefully controlled to maximize yield and purity. googleapis.comgoogle.com For instance, regulating the pH of the fermentation broth to a range of 5.5-6.0 has been shown to be critical. google.com These methods highlight how biological processes are harnessed and optimized on an industrial scale, providing a model for sustainable manufacturing.

A further conceptual contribution lies in the application of this compound as a starting material in "mutasynthesis," a powerful technique in modern biotechnology. plos.org In this strategy, a genetically modified organism is blocked from producing its natural end-product but can incorporate externally supplied precursors—like this compound—into its biosynthetic pathway to create novel analogues. plos.org This approach is a cornerstone of sustainable innovation, as it allows for the generation of new chemical diversity with potentially improved properties (e.g., new antibiotics) without de novo chemical synthesis. It represents a fusion of synthetic biology and chemistry, where a bio-derived intermediate is used to unlock new chemical space in an efficient and targeted manner.

The table below summarizes the key conceptual contributions and the industrial/research techniques that exemplify them.

Conceptual ContributionExemplifying Technique/ProcessRelevance to Sustainable Manufacturing
Bio-derived Chiral Building Block Fermentation using Pseudomonas fluorescensReduces reliance on petrochemical feedstocks; provides access to complex molecular architectures that are difficult to obtain via traditional synthesis.
Industrial Biocatalysis pH-controlled and fed-batch fermentationDemonstrates the optimization and industrial-scale application of biological systems for chemical production, often with lower energy input and waste generation. googleapis.comgoogle.com
Engineered Biosynthesis Platform Mutasynthesis with this compoundEnables the creation of novel, high-value compounds (e.g., antibiotic derivatives) through a resource-efficient combination of biological and chemical steps. plos.org
Intermediate for Targeted Synthesis Use as a reagent in the preparation of pseudomonic acid D and other derivativesShowcases the value of using a complex, naturally derived core structure to simplify the synthesis of other high-value, complex molecules.

While there is no evidence in publicly available research of this compound's application in advanced materials science, its role in the context of biochemical synthesis provides a clear example of how green chemistry principles are being conceptually integrated into the production of complex, high-value chemicals. It stands as a model for how biology can be harnessed to meet industrial synthesis challenges in a more sustainable fashion.

Future Directions and Emerging Research Avenues for Sodium Monate a

Identification of Untapped Synthetic Methodologies and Process Innovations

The conventional synthesis of Sodium Monate A has relied on established pyrometallurgical and hydrometallurgical methods. However, recent research is pivoting towards more efficient, cost-effective, and environmentally benign synthetic routes.

One promising area is the advancement of hydrometallurgical processes that operate under milder conditions. For instance, a wet process for preparing sodium antimonate (B1203111) involves the use of hydrogen peroxide as an oxidizing agent in an alkaline solution, which can significantly reduce production costs and reaction times. mdpi.com Another innovative approach involves the alkaline leaching of antimony-containing ores, followed by purification and oxidation of the filtrate to produce this compound. google.com This method boasts a high recovery rate for antimony (95-99%) and a direct recovery rate of this compound between 90-95%. google.com

Process innovations are also focusing on the utilization of industrial residues as starting materials. For example, a synergistic oxidation method has been developed to selectively separate antimony from high-arsenic antimony residues, which is then used to prepare this compound. mdpi.comresearchgate.net This not only provides a value-added product from waste but also addresses environmental concerns associated with the disposal of such residues.

Future research in this area will likely focus on the development of continuous-flow synthesis methods, which offer better control over reaction parameters and product quality. Additionally, the exploration of mechanochemical synthesis, such as high-energy ball milling, could provide a rapid and solvent-free route to this compound and its derivatives.

Interactive Table: Comparison of Synthetic Methodologies for this compound

Methodology Key Features Advantages Potential Research Directions
Pyrometallurgy High-temperature processing of antimony ores or oxides with sodium salts.Established and well-understood process.Development of energy-efficient furnaces and off-gas treatment.
Hydrometallurgy Leaching of antimony from ores or residues followed by precipitation.Milder reaction conditions, higher purity products.Use of novel leaching agents and selective precipitation techniques.
Wet Process with H₂O₂ Oxidation of antimony compounds in an alkaline solution using hydrogen peroxide.Reduced production costs and faster reaction times. mdpi.comOptimization of catalyst use and process intensification.
Alkaline Leaching Extraction of antimony from ores using an alkaline solution.High recovery rates and environmentally friendly. google.comApplication to a wider range of low-grade ores and residues.
Synergistic Oxidation Selective oxidation of antimony from complex residues.Valorization of industrial waste streams. mdpi.comresearchgate.netIntegration with other metal recovery processes.

Pursuit of Deeper Mechanistic Insights into its Chemical Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing processes and designing new applications. The catalytic oxidation of antimony to form this compound is a key area of investigation. Studies have shown that the process is diffusion-controlled, with an apparent activation energy of 6.47 kJ·mol⁻¹. mdpi.com The use of synergistic catalysts, such as a combination of catechol and potassium permanganate, has been shown to significantly enhance the oxidation rate of antimony. mdpi.com

Another critical area of research is the redox chemistry of the antimonate ion. The transformation between pentavalent antimony (SbV) and its more toxic trivalent form (SbIII) is of significant environmental and toxicological importance. Understanding the factors that influence this redox equilibrium, such as pH, temperature, and the presence of reducing or oxidizing agents, is essential for ensuring the safe and effective use of this compound.

Future mechanistic studies could employ advanced analytical techniques, such as in-situ spectroscopy and computational modeling, to probe the reaction intermediates and transition states involved in the formation and reactions of this compound. For instance, operando pair distribution function (PDF) analysis and solid-state NMR spectroscopy have been used to gain insights into the alloying mechanism of antimony anodes in sodium-ion batteries, revealing the formation of previously uncharacterized amorphous intermediates. anl.govnih.govacs.org Such techniques could be adapted to study the chemical transformations of this compound in various applications.

Development of Novel Derivatization Strategies for Enhanced Functionality

The derivatization of this compound offers a promising pathway to tailor its properties for specific applications. By modifying the chemical structure of the antimonate ion, it is possible to enhance its functionality, improve its compatibility with other materials, and introduce new properties.

One area of active research is the synthesis of organoantimony compounds. For example, novel antimony(III) and bismuth(III) complexes with β-enamino esters have been synthesized and shown to possess antimicrobial and cytotoxic activities. researchgate.net The development of similar derivatives from this compound could open up new avenues for its use in biomedical applications.

Another strategy is the formation of composite materials. The incorporation of this compound into polymer matrices can enhance their flame retardancy and thermal stability. researchandmarkets.com As a pentavalent antimony compound, it can provide excellent flame retardancy while maintaining the inherent heat and hydrolysis resistance of engineering plastics. nihonseiko.co.jp Research is also exploring the use of this compound in the production of colloidal antimony pentoxide, which is used as a flame retardant. transparencymarketresearch.comatamanchemicals.com

Future work in this area could focus on the development of well-defined nanostructures of this compound and its derivatives. The synthesis of nanoparticles, nanotubes, and nanosheets could lead to materials with unique optical, electronic, and catalytic properties.

Exploration of Undiscovered Non-Clinical Applications and Interdisciplinary Impact

While this compound is well-established in certain industrial applications, there is significant potential for its use in other non-clinical fields. Its primary applications currently include:

Flame Retardants: It is used as a synergistic flame retardant in halogenated systems, enhancing the fire safety of plastics, textiles, and coatings. researchandmarkets.comurbanmines.com Its granular or microspherical structure also presents a lower dust hazard compared to other antimony compounds. urbanmines.com

Glass and Ceramics: In the glass industry, it acts as a fining agent to remove bubbles and improve the clarity of optical glass. researchandmarkets.comnihonseiko.co.jptransparencymarketresearch.comglobenewswire.comdataintelo.com In ceramics, it serves as an opacifier. dataintelo.com

Catalysis: this compound can act as a catalyst in various chemical reactions, including polymerization and oxidation processes, due to its Lewis acidic properties. transparencymarketresearch.comacs.org

Pigments: It is used in the formulation of pigments for paints and coatings. globenewswire.comdataintelo.com

Emerging applications are being explored in the field of energy storage. Antimony is a promising anode material for sodium-ion batteries due to its high theoretical capacity. anl.govrsc.org Research into the electrochemical behavior of sodium-antimonide phases could lead to the development of high-performance batteries. anl.govnih.govacs.org

The interdisciplinary impact of this compound is also expanding. Its use in advanced materials for electronics and telecommunications is growing, driven by the need for high-performance, flame-retardant materials. transparencymarketresearch.com Furthermore, its catalytic properties are being investigated for applications in environmental remediation, such as the degradation of organic pollutants. acs.org

Integration with Emerging Fields such as Artificial Intelligence in Chemical Discovery and Materials Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new materials, and this compound is no exception. These computational tools can accelerate the research and development process in several ways:

Predictive Modeling: AI algorithms can be trained on existing experimental and computational data to predict the properties of new, hypothetical derivatives of this compound. This can help to identify promising candidates for synthesis and testing, saving significant time and resources.

Materials Discovery: Machine learning models can be used to screen large databases of chemical structures to identify novel materials with desired properties. This approach has been successfully applied to the discovery of new electrocatalysts, including those based on antimonates.

Process Optimization: AI can be used to optimize the synthesis and processing conditions for this compound to achieve desired properties, such as particle size and purity. This can lead to more efficient and cost-effective manufacturing processes.

Recent studies have demonstrated the potential of machine learning in understanding and designing materials. For example, interpretable machine learning models have been developed to predict the performance of antimonate electrocatalysts, identifying key descriptors that govern their activity. This data-driven approach can guide the rational design of new catalysts with enhanced performance.

The future of research on this compound will undoubtedly be shaped by the increasing integration of AI and machine learning. These powerful tools will enable a more systematic and efficient exploration of the vast chemical space surrounding this versatile compound, leading to the discovery of new materials with tailored properties for a wide range of applications.

Q & A

Q. What are the standard protocols for synthesizing Sodium Monate A in laboratory settings, and how can purity be validated?

Synthesis of this compound typically involves controlled reactions between sodium precursors and specific ligands under inert conditions. Key steps include:

  • Precursor Preparation : Use anhydrous sodium salts (e.g., sodium hydride) to minimize hydrolysis .
  • Reaction Monitoring : Employ techniques like in situ Fourier-transform infrared spectroscopy (FTIR) to track ligand binding .
  • Purity Validation : Combine X-ray diffraction (XRD) for crystallographic confirmation and inductively coupled plasma mass spectrometry (ICP-MS) to quantify sodium content .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structural and functional properties?

  • Structural Analysis : Use nuclear magnetic resonance (NMR) to resolve sodium coordination environments and ligand interactions. Pair with XRD for 3D structural elucidation .
  • Functional Properties : Thermogravimetric analysis (TGA) assesses thermal stability, while high-performance liquid chromatography (HPLC) monitors degradation products under varying pH conditions .

Q. How should researchers design a literature review to identify gaps in this compound’s mechanistic studies?

  • Database Selection : Prioritize PubMed and Google Scholar for peer-reviewed studies (2013–2023) using keywords like “sodium coordination complexes” and “Monate A ligand interactions” .
  • Screening Process : Two independent reviewers should extract data, focusing on methodologies (e.g., in vitro vs. in vivo models) and unresolved mechanistic questions (e.g., redox behavior) .

Advanced Research Questions

Q. How can batch-to-batch inconsistencies in this compound synthesis impact experimental reproducibility, and what mitigation strategies are recommended?

  • Risk Factors : Variations in sodium salt hydration levels or ligand purity can alter reaction kinetics .
  • Mitigation :
    • Standardize precursor sources and storage conditions (e.g., desiccants for hygroscopic materials) .
    • Request batch-specific quality control (QC) data, including peptide content and impurity profiles, for sensitive assays .
    • Use internal reference standards in each experiment to normalize results .

Q. What experimental frameworks are suitable for resolving contradictory data on this compound’s biological activity?

  • Systematic Review : Re-analyze studies with conflicting outcomes using the Institute of Medicine’s (IOM) evidence hierarchy, prioritizing randomized controlled trials (RCTs) over observational data .
  • Methodological Audits : Compare assay conditions (e.g., cell lines, sodium concentrations) across studies to identify confounding variables .
  • Meta-Analysis : Pool data from ≥5 studies using fixed-effects models, adjusting for covariates like pH and temperature .

Q. How should researchers design a hypothesis-driven study to explore this compound’s role in ion transport mechanisms?

  • Hypothesis : “this compound modulates Na+/K+-ATPase activity via allosteric binding.”
  • Experimental Design :
    • In Vitro Models : Use patch-clamp electrophysiology on HEK293 cells expressing Na+/K+-ATPase .
    • Controls : Include sodium-free buffers and competitive inhibitors (e.g., ouabain) .
    • Data Collection : Quantify ion flux rates using atomic absorption spectroscopy (AAS) .

Methodological Guidance

Q. Table 1: Recommended Techniques for this compound Research

Parameter Technique Purpose Key Considerations
Structural IntegrityXRD, NMRConfirm crystallographic and coordination featuresUse deuterated solvents for NMR
Thermal StabilityTGA, Differential Scanning Calorimetry (DSC)Assess decomposition thresholdsHeating rate: 10°C/min under N₂
Biological ActivityPatch-clamp electrophysiologyMeasure ion channel modulationValidate cell membrane integrity pre-assay

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.